molecular formula C12H18ClN3O2 B4337475 (4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE

(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE

Cat. No.: B4337475
M. Wt: 271.74 g/mol
InChI Key: JYDJTRXIIBFXPZ-UHFFFAOYSA-N
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Description

(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a complex organic compound that belongs to the class of pyrazoles and morpholines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with 2,6-dimethylmorpholine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • (2,6-dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone

Uniqueness

Compared to similar compounds, (4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE stands out due to its unique combination of pyrazole and morpholine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-chloro-2-ethylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2/c1-4-16-11(10(13)5-14-16)12(17)15-6-8(2)18-9(3)7-15/h5,8-9H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDJTRXIIBFXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE

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